2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide
Description
The compound 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide is a heterocyclic acetamide derivative featuring a cyclopenta[d]pyrimidinone core. Its structure includes a thioether linkage bridging the pyrimidinone ring and an acetamide group, which is substituted with a 2-methoxy-5-methylphenyl moiety.
Properties
IUPAC Name |
2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O3S/c1-5-27(6-2)13-8-14-28-20-10-7-9-18(20)23(26-24(28)30)32-16-22(29)25-19-15-17(3)11-12-21(19)31-4/h11-12,15H,5-10,13-14,16H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFUILLKTGGDLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=C(C=CC(=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Structural Characteristics
This compound contains a cyclopentapyrimidine core , which is known for its diverse biological activities. The presence of a thioether linkage and a diethylamino group enhances its solubility and potential interactions with various biological targets. Its molecular formula is , with a molecular weight of approximately 444.6 g/mol .
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a wide range of biological activities, including:
- Antitumor Activity : The cyclopentapyrimidine derivatives have shown promise as anticancer agents by inhibiting key cancer-related pathways.
- Antibacterial Properties : Some derivatives have demonstrated efficacy against various bacterial strains.
- CNS Effects : The diethylamino group suggests potential central nervous system activity, possibly influencing neurotransmitter systems.
The mechanism of action for this compound may involve the inhibition of specific kinases and signaling pathways associated with cell proliferation and survival. Similar compounds have been noted to target:
- Dihydrofolate Reductase (DHFR) : Inhibition leads to reduced folate metabolism, which is crucial in cancer cell growth.
- Cyclin-dependent Kinases (CDKs) : These are essential for cell cycle regulation; inhibition can lead to cell cycle arrest and apoptosis .
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:
- Formation of the cyclopentapyrimidine core through cyclization reactions.
- Introduction of the thioether group via nucleophilic substitution.
- Coupling with the acetamide moiety using standard peptide coupling techniques.
Detailed reaction schemes are necessary for replicating this synthesis in laboratory settings .
Case Studies and Research Findings
Several studies have explored the biological activity of related pyrimidine derivatives:
- A study demonstrated that pyrido[2,3-d]pyrimidines exhibit significant anticancer effects across various cell lines, including HepG-2 and HCT-116, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | HCT-116 | 12.8 |
| Pyrido[2,3-d]pyrimidine derivative | HCT-116 | 6.9 |
| Pyrido[2,3-d]pyrimidine derivative | HepG-2 | 5.9 |
This table illustrates the comparative potency of pyrimidine derivatives against established cancer treatments.
Scientific Research Applications
Research indicates that compounds with similar structural motifs exhibit significant biological activities, including:
- Antitumor Activity : Compounds derived from pyrimidine structures have been identified as potential antitumor agents. For instance, pyrrolo[2,3-d]pyrimidines have shown efficacy against various cancer cell lines due to their ability to inhibit cell proliferation and induce apoptosis .
- Anti-inflammatory Effects : The thioamide group in this compound may contribute to anti-inflammatory properties. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines in various models of inflammation .
- Neuroprotective Properties : Research on related compounds suggests potential neuroprotective effects against excitotoxicity, which could be relevant in conditions such as Alzheimer's disease and multiple sclerosis .
Synthetic Pathways
The synthesis of this compound typically involves multi-step synthetic routes that can include:
- Formation of the tetrahydrocyclopenta[d]pyrimidine core through cyclization reactions.
- Introduction of the diethylamino group via alkylation methods.
- Thioether formation through nucleophilic substitution reactions.
These reactions are often conducted under controlled conditions to optimize yield and purity.
Case Studies and Research Findings
- Antitumor Studies : A study highlighted the synthesis of pyrimidine derivatives that showed promising antitumor activity in vitro and in vivo models. These findings suggest that the structural components of 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide may similarly enhance therapeutic efficacy against cancer .
- Anti-inflammatory Research : In vivo experiments with thiazole derivatives indicated significant anti-inflammatory effects comparable to established anti-inflammatory drugs like diclofenac . This suggests that the thioether functionality in the compound could confer similar benefits.
- Neuroprotective Effects : Investigations into structurally related thiazolines revealed their ability to protect neuronal cells from glutamate-induced excitotoxicity by modulating inflammatory pathways . This mechanism might be relevant for the neuroprotective applications of this compound.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2-methoxy-5-methylphenyl group (electron-donating) contrasts with the 3,4-difluorophenyl (electron-withdrawing) in , which may alter binding interactions in enzymatic pockets.
- Solubility and Basicity: The diethylamino-propyl chain in the target compound and enhances water solubility via protonation, whereas chlorophenyl/thieno derivatives (e.g., ) are more lipophilic.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Melting Points : Higher melting points in dichlorophenyl derivatives (e.g., at 230°C) suggest stronger intermolecular forces (e.g., halogen bonding) compared to methoxy/methyl-substituted analogs.
- Synthetic Yields : Yields for thioacetamide derivatives range from 53% to 80%, indicating moderate efficiency in nucleophilic substitution reactions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical characterization steps for this compound?
- Methodology : Synthesis typically involves nucleophilic substitution at the pyrimidine sulfur, followed by coupling with the acetamide moiety. Key steps include:
- Reaction Optimization : Adjust solvents (e.g., DMF or DMSO) and temperature (80–100°C) to enhance yield. reports an 80% yield via similar protocols for a pyrimidinyl-thioacetamide analog .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (mp ~230°C, as in ) .
- Characterization :
- 1H NMR : Focus on diagnostic peaks (e.g., δ 12.50 ppm for NH, δ 4.12 ppm for SCH2) .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ at m/z 344.21 in ) .
- Elemental Analysis : Validate purity (e.g., C, N, S percentages within ±0.1% of theoretical values) .
Q. How can researchers validate structural integrity and purity for this compound?
- Methodology : Combine multiple analytical techniques:
- X-ray Crystallography : Resolve ambiguities in cyclopenta-pyrimidine ring conformation (if crystals are obtainable).
- 2D NMR (COSY, HSQC) : Confirm connectivity of the diethylamino-propyl side chain and acetamide linkage .
- HPLC-PDA : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Q. What are the solubility and stability profiles under experimental conditions?
- Methodology :
- Solubility Screening : Test in polar (DMSO, methanol) and nonpolar solvents (chloroform) for formulation in biological assays.
- Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect degradation products (e.g., hydrolysis of the thioether bond) .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s interaction with biological targets?
- Methodology :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes with kinases or receptors, leveraging the pyrimidine core’s π-π stacking potential .
- MD Simulations : Apply GROMACS to study conformational stability of the diethylamino-propyl chain in aqueous vs. lipid bilayer environments .
- QSAR Analysis : Corrogate substituent effects (e.g., methoxy vs. methyl groups) on activity using datasets from analogs in .
Q. How to resolve contradictions in biological activity data across studies?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from independent studies. For example, highlights how minor structural changes (e.g., 2-methylphenyl vs. 2-ethylphenyl) drastically alter IC50 values .
- Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) for binding affinity and transcriptomics for downstream pathway activation .
- Batch Effect Correction : Account for variability in compound purity (e.g., trace solvents from synthesis) using PCA (principal component analysis) .
Q. What experimental strategies optimize reaction scalability without compromising purity?
- Methodology :
- Flow Chemistry : Implement microreactors for precise control of exothermic steps (e.g., thioether formation) .
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation (e.g., cyclopenta-pyrimidine ring closure) .
- Design of Experiments (DoE) : Apply Taguchi methods to optimize variables (e.g., catalyst loading, stoichiometry) in a fractional factorial design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
